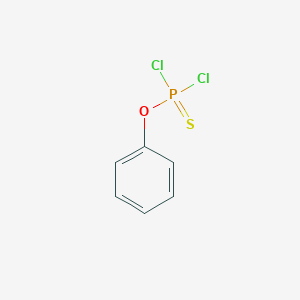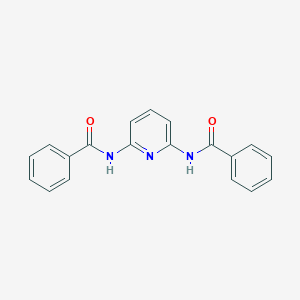
N-(6-benzamidopyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-benzamidopyridin-2-yl)benzamide, also known as 2-Pyridin-2-yl-N-(2,6-dimethylphenyl)benzamide or 2-Pyridin-2-yl-N-(2,6-xylyl)benzamide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family, which is characterized by the presence of a benzene ring and an amide group. Benzamides have been shown to have a wide range of pharmacological activities, including antipsychotic, anti-inflammatory, and antitumor effects.
Mechanism of Action
The mechanism of action of N-(6-benzamidopyridin-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of several cellular pathways involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death. In addition, this compound has been shown to inhibit the activity of several signaling pathways involved in cancer cell survival, such as the PI3K/AKT/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer. In the dopamine system, this compound has been shown to inhibit the activity of dopamine transporters, leading to an increase in dopamine levels in the brain. This effect may be relevant to the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
N-(6-benzamidopyridin-2-yl)benzamide has several advantages for use in lab experiments. It is a relatively small and simple molecule, which makes it easy to synthesize and modify for structure-activity relationship studies. In addition, this compound has been shown to have potent and selective activity against several cellular targets, making it a valuable tool for the study of cancer biology and neuroscience. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has been shown to have poor solubility in aqueous solutions, which may limit its use in certain experimental systems. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-(6-benzamidopyridin-2-yl)benzamide. One area of interest is the development of novel derivatives of this compound with improved pharmacological properties, such as increased solubility and potency. In addition, further studies are needed to fully elucidate the mechanism of action of this compound, which may lead to the identification of new cellular targets and pathways involved in cancer biology and neuroscience. Finally, the in vivo efficacy and safety of this compound need to be further evaluated, which may provide important information for the development of this compound as a potential therapeutic agent.
Synthesis Methods
The synthesis of N-(6-benzamidopyridin-2-yl)benzamide involves the reaction of 2-aminopyridine with 2,6-dimethylbenzoyl chloride or 2,6-xylyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide coupling reaction, resulting in the formation of the desired product. The synthesis of this compound has been reported in several scientific publications, and it is generally considered to be a straightforward and efficient process.
Scientific Research Applications
N-(6-benzamidopyridin-2-yl)benzamide has been studied for its potential applications in several areas of scientific research, including cancer biology, neuroscience, and drug discovery. In cancer biology, this compound has been shown to inhibit the growth and proliferation of several types of cancer cells, including breast cancer, lung cancer, and leukemia cells. In neuroscience, this compound has been studied for its effects on the dopamine system, which is involved in several neurological disorders such as Parkinson's disease and schizophrenia. In drug discovery, this compound has been used as a lead compound for the development of novel drugs with improved pharmacological properties.
Properties
| 74305-33-2 | |
Molecular Formula |
C19H15N3O2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-(6-benzamidopyridin-2-yl)benzamide |
InChI |
InChI=1S/C19H15N3O2/c23-18(14-8-3-1-4-9-14)21-16-12-7-13-17(20-16)22-19(24)15-10-5-2-6-11-15/h1-13H,(H2,20,21,22,23,24) |
InChI Key |
MDZVTIKZFXVYCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC=CC=C3 |
solubility |
16.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B183050.png)
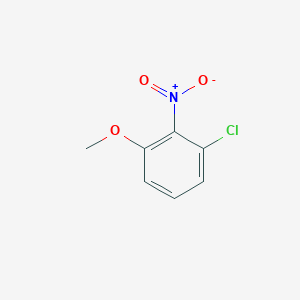
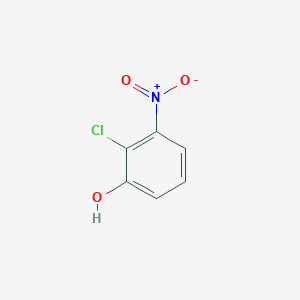
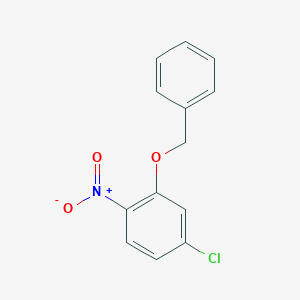
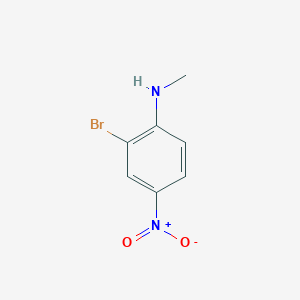

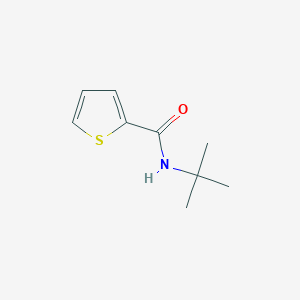

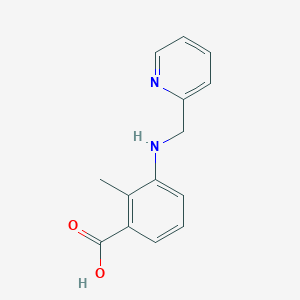
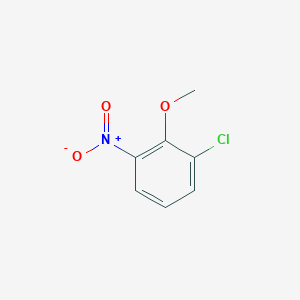
![2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B183066.png)


